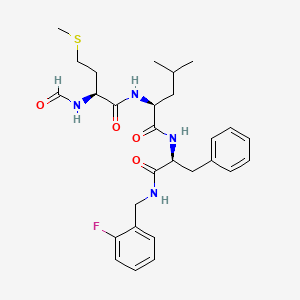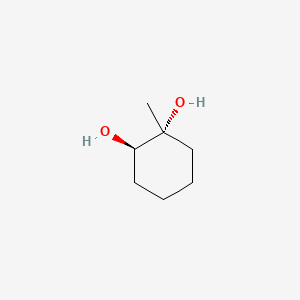
trans-1-Methyl-1,2-cyclohexanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing trans-1-methyl-1,2-cyclohexanediol involves the reaction of 1-chloro-1-methylcyclohexane with aqueous sodium hydroxide . This reaction proceeds via a nucleophilic substitution mechanism, where the hydroxide ion replaces the chlorine atom, resulting in the formation of the diol .
Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of 1-methyl-1,2-cyclohexanedione . This process uses a catalyst such as palladium on carbon under hydrogen gas at elevated pressures and temperatures .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Thionyl chloride
Major Products Formed:
Oxidation: 1-Methyl-1,2-cyclohexanedione
Reduction: 1-Methylcyclohexanol
Substitution: 1-Methyl-1,2-dichlorocyclohexane
Scientific Research Applications
Chemistry: trans-1-Methyl-1,2-cyclohexanediol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used as a model compound to study the behavior of diols in biological systems and their interactions with enzymes .
Medicine: .
Industry: In the industrial sector, this compound is used in the manufacture of polymers and as a solvent for various chemical processes .
Mechanism of Action
The mechanism by which trans-1-methyl-1,2-cyclohexanediol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups in the compound can form hydrogen bonds with active sites of enzymes, influencing their activity and function . Additionally, the compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that interact with specific molecular pathways .
Comparison with Similar Compounds
- 1-Methylcyclohexane-cis-1,2-diol
- 1-Methyl-1,2-cyclohexanediol (cis and trans isomers)
- 1,2-Cyclohexanediol (cis and trans isomers)
Comparison: trans-1-Methyl-1,2-cyclohexanediol is unique due to its trans configuration , which affects its chemical reactivity and interaction with biological systems . Compared to its cis isomer, the trans isomer has different physical properties such as melting point and solubility , which can influence its applications in various fields .
Properties
CAS No. |
105929-88-2 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
(1R,2R)-1-methylcyclohexane-1,2-diol |
InChI |
InChI=1S/C7H14O2/c1-7(9)5-3-2-4-6(7)8/h6,8-9H,2-5H2,1H3/t6-,7-/m1/s1 |
InChI Key |
IOZFUGDROBQPNP-RNFRBKRXSA-N |
Isomeric SMILES |
C[C@]1(CCCC[C@H]1O)O |
Canonical SMILES |
CC1(CCCCC1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



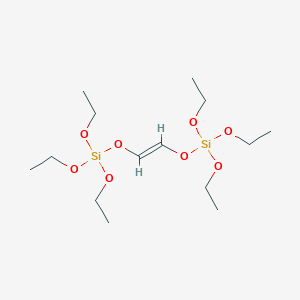
![6-Azatricyclo[6.2.0.0~2,5~]deca-1,5,7-triene](/img/structure/B13826353.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-methylhexanoic acid](/img/structure/B13826358.png)
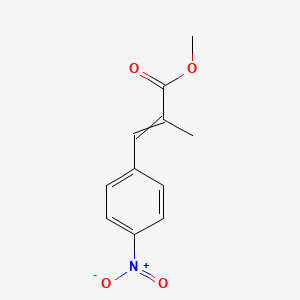
![2-[2-[(2E)-2-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B13826360.png)
![(6E)-4-[[(3E)-2,5-dihydroxy-3-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4,6-dioxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]methyl]-2-hydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,3,5-trione](/img/structure/B13826366.png)
![[1-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine](/img/structure/B13826368.png)
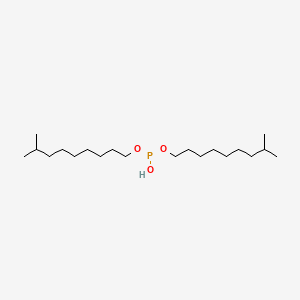
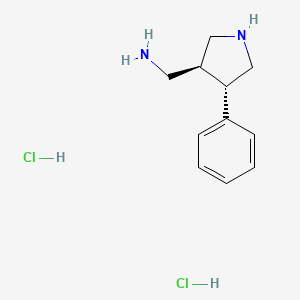

![(4S,4'S)-2,2'-(1S)-[1,1'-Binaphthalene]-2,2'-diylbis[4,5-dihydro-4-phenyloxazole]](/img/structure/B13826401.png)
![N-(furan-2-ylmethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-amine](/img/structure/B13826407.png)
